Z-L-Orn(boc)-osu
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Overview
Description
Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: is a chemical compound used primarily in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group. The N-hydroxysuccinimide (NHS) ester is a reactive group that facilitates the coupling of the compound to other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with L-ornithine, which is protected at the alpha-amino group with a benzyloxycarbonyl (Z) group.
Protection of the Delta-Amino Group: The delta-amino group of L-ornithine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected L-ornithine is activated by converting it to an N-hydroxysuccinimide ester using N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: The industrial production of Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The Z and Boc protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection: Z group removal is achieved using hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas. Boc group removal is done using trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Amide Bonds: Formed when the NHS ester reacts with amines.
Free Ornithine: Obtained after deprotection of the Z and Boc groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Facilitates the attachment of peptides to other molecules, such as fluorescent dyes or drugs.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Enzyme Inhibition: Acts as a substrate or inhibitor in enzyme assays.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and antibodies.
Pharmaceuticals: Used in the large-scale synthesis of therapeutic peptides.
Mechanism of Action
Molecular Targets and Pathways:
Amide Bond Formation: The NHS ester reacts with amines to form stable amide bonds, which are crucial in peptide synthesis.
Deprotection: The removal of Z and Boc groups exposes the functional groups of ornithine, allowing it to participate in further chemical reactions.
Comparison with Similar Compounds
Z-L-Lysine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: Similar structure but with lysine instead of ornithine.
Z-L-Arginine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: Similar structure but with arginine instead of ornithine.
Uniqueness:
Specificity: Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester is unique in its ability to selectively react with amines, making it highly useful in targeted peptide synthesis.
Versatility: The presence of both Z and Boc protecting groups allows for selective deprotection and functionalization, providing greater control in synthetic processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-20(29)23-13-7-10-16(19(28)33-25-17(26)11-12-18(25)27)24-21(30)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMOSLRYWQTJQ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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